6-Bromo-N-(2-methylpropyl)naphthalen-2-amine
CAS No.:
Cat. No.: VC16205995
Molecular Formula: C14H16BrN
Molecular Weight: 278.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrN |
|---|---|
| Molecular Weight | 278.19 g/mol |
| IUPAC Name | 6-bromo-N-(2-methylpropyl)naphthalen-2-amine |
| Standard InChI | InChI=1S/C14H16BrN/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10,16H,9H2,1-2H3 |
| Standard InChI Key | PENVIDCLDDBBAQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1=CC2=C(C=C1)C=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a naphthalene backbone (C₁₀H₈) with two functional groups:
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Bromine atom at position 6, introducing electronegativity and steric bulk.
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N-(2-methylpropyl)amine at position 2, contributing basicity and hydrophobicity.
The molecular formula is C₁₄H₁₆BrN, with a calculated molecular weight of 278.19 g/mol . The isobutyl group (C₄H₉) enhances lipophilicity compared to simpler amines like 6-bromo-2-naphthalenamine (C₁₀H₈BrN, MW 222.08 g/mol) .
Spectroscopic Characterization
While experimental spectra for 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine are unavailable, analogous compounds suggest:
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¹H NMR: Aromatic protons in the naphthalene ring (δ 7.2–8.5 ppm), isobutyl methyl groups (δ 0.9–1.1 ppm), and amine protons (δ 1.5–2.5 ppm) .
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¹³C NMR: Quaternary carbons adjacent to bromine (δ 120–130 ppm), amine-bearing carbons (δ 40–50 ppm) .
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via alkylation of 6-bromo-2-naphthalenamine with 2-methylpropyl bromide under basic conditions:
Step 1: Preparation of 6-bromo-2-naphthalenamine
6-Bromo-2-naphthol (CAS 15231-91-1) undergoes amination via the Hoffmann rearrangement or Gabriel synthesis to yield the primary amine .
Step 2: N-Alkylation
Reaction with 2-methylpropyl bromide in the presence of K₂CO₃ or NaH in DMF at 80–100°C :
Reactivity Profile
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Nucleophilic substitution: The bromine atom at position 6 can undergo Suzuki-Miyaura coupling with aryl boronic acids .
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Amine functionalization: The secondary amine may participate in acylation or sulfonation reactions to generate derivatives .
Physicochemical Properties
Thermodynamic Parameters
Solubility and Stability
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Solubility: Moderately soluble in chloroform, DCM, and THF; poorly soluble in water (<0.1 mg/mL) .
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Stability: Susceptible to oxidation at the amine group; storage under inert atmosphere (N₂/Ar) recommended .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Brominated naphthylamines are precursors to kinase inhibitors and anticancer agents. For example, 6-bromo-2-naphthol exhibits steroid hormone activity , suggesting potential bioactivity in the target compound.
Materials Science
The planar naphthalene core and bromine atom make this compound a candidate for organic semiconductors or liquid crystals. Analogous bromonaphthalenes are used in OLEDs .
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